6-Chloro-chroman-3-carboxylic acid methyl ester

Vue d'ensemble

Description

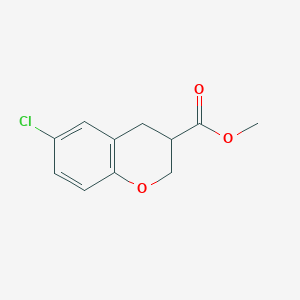

6-Chloro-chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H11ClO3 . It is known for its unique structure, which includes a chroman ring substituted with a chlorine atom and a carboxylic acid methyl ester group. This compound is used in various scientific research applications due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester typically involves the reaction of chroman derivatives with chlorinating agents and subsequent esterification. One common method includes:

Chlorination: Chroman is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-chroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

Oxidation: Chromanones or quinones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted chroman derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : 6-Chloro-chroman-3-carboxylic acid methyl ester serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Case Study : Research has demonstrated the compound's role in developing spirochromanone derivatives, which are potent inhibitors of acetyl coenzyme A carboxylase (ACC). These derivatives have shown promise as therapeutic agents for various diseases, including metabolic and vascular disorders .

| Compound | Activity | Reference |

|---|---|---|

| Spirochromanone derivatives | ACC inhibition | |

| This compound | Intermediate for drug synthesis |

Agricultural Chemistry

Overview : This compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its application helps develop effective crop protection solutions while minimizing environmental impacts.

Case Study : The compound's derivatives have been tested for their herbicidal properties, showing effective control over various weed species without significant harm to non-target plants .

| Application | Type | Effectiveness |

|---|---|---|

| Herbicides | Selective | Effective against target weeds |

| Fungicides | Broad-spectrum | Reduces fungal infections in crops |

Material Science

Overview : In material science, this compound is explored for developing new polymer materials. It offers enhanced properties such as increased durability and resistance to degradation compared to conventional materials.

Case Study : Studies have indicated that polymers synthesized using this compound exhibit superior mechanical properties and thermal stability, making them suitable for various industrial applications .

| Property | Conventional Materials | Materials with this compound |

|---|---|---|

| Durability | Moderate | High |

| Thermal Stability | Low | High |

Biochemical Research

Overview : Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms.

Case Study : In biochemical studies, the compound has been employed to elucidate the mechanisms of enzyme activity related to metabolic disorders, providing insights into potential therapeutic targets .

| Research Focus | Findings |

|---|---|

| Enzyme interactions | Enhanced understanding of metabolic pathways |

| Disease mechanisms | Identification of therapeutic targets |

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard in chromatographic techniques. This application facilitates accurate quantification and analysis of related compounds in complex mixtures.

Case Study : The compound has been validated as a standard reference material in high-performance liquid chromatography (HPLC) methods, ensuring reliable results in the analysis of pharmaceutical formulations .

| Technique | Application |

|---|---|

| HPLC | Standard for quantification |

| Chromatography | Analysis of complex mixtures |

Mécanisme D'action

The mechanism of action of 6-Chloro-chroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chroman-3-carboxylic acid methyl ester: Lacks the chlorine substitution, resulting in different chemical reactivity and biological activity.

6-Chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester: Similar structure but with an oxazine ring and ethyl ester group, leading to distinct properties.

Uniqueness

6-Chloro-chroman-3-carboxylic acid methyl ester is unique due to the presence of both the chlorine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

6-Chloro-chroman-3-carboxylic acid methyl ester (CAS No. 68281-66-3) is a chemical compound characterized by its unique chroman structure featuring a chlorine atom and a carboxylic acid methyl ester group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.65 g/mol

- Structure : The compound consists of a chroman ring substituted with a chlorine atom at the 6-position and a methyl ester at the 3-position.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been noted for its ability to act as an inhibitor for certain biological pathways, which can modulate cellular activities. The precise mechanisms are often context-dependent, varying with the specific biological system under investigation.

Anticancer Properties

Research indicates that derivatives of chroman compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study evaluated several chromone derivatives for their anticancer potential, noting that compounds similar to this compound showed moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chroman derivative | HL-60 | 42.0 ± 2.7 |

| Chroman derivative | MOLT-4 | 24.4 ± 2.6 |

| Chroman derivative | MCF-7 | 68.4 ± 3.9 |

These findings suggest that the presence of the chlorinated chroman structure may enhance the compound's anticancer activity .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. The compound's structural features allow it to interact with active sites of enzymes, potentially inhibiting their function. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .

Case Studies

-

Cytotoxicity Assessment :

- A study conducted on various chromone derivatives, including those related to this compound, revealed significant cytotoxic effects against cancer cell lines. The study utilized MTT assays to measure cell viability and determined IC50 values, indicating the concentration required to inhibit cell growth by 50% .

- Enzyme Interaction Studies :

Synthetic Routes

The synthesis of this compound typically involves chlorination of chroman followed by esterification:

- Chlorination : Chroman is reacted with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Esterification : The resulting acid is then treated with methanol in the presence of an acid catalyst to form the methyl ester.

These synthetic methods are crucial for producing the compound in both research and industrial settings .

Propriétés

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.